2-fluoro-2-methylbutanoic acid
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Overview
Description
2-Fluoro-2-methylbutanoic acid is an organic compound with the molecular formula C5H9FO2 It is a fluorinated derivative of 2-methylbutanoic acid, characterized by the presence of a fluorine atom attached to the second carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-methylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 2-methylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of 2-fluoro-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methylbutanoic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorobutanoic Acid: Similar structure but with a different alkyl chain length.
2-Fluoro-2-methylpropanoic Acid: Similar fluorinated structure but with a different branching pattern.
Uniqueness: 2-Fluoro-2-methylbutanoic acid is unique due to the specific placement of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-fluorinated and differently fluorinated analogs.
Properties
CAS No. |
140947-93-9 |
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Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
2-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9FO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8) |
InChI Key |
WNQJNSIPFOYZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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